molecular formula C14H13NO2 B12909506 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one CAS No. 830347-27-8

7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one

Cat. No.: B12909506
CAS No.: 830347-27-8
M. Wt: 227.26 g/mol
InChI Key: HSDGMOOAOOGGFY-UHFFFAOYSA-N
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Description

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound with a unique structure that includes an indole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions including acetylation and cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

830347-27-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one

InChI

InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3

InChI Key

HSDGMOOAOOGGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3

Origin of Product

United States

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